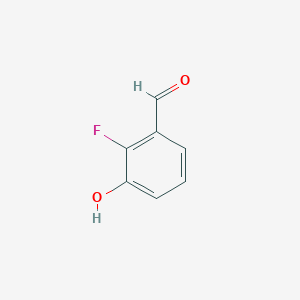

2-Fluoro-3-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNLGYUKQTWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343154 | |

| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-86-4 | |

| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

2-Fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and a fluorine atom on the benzene ring, offers a versatile platform for the construction of complex molecules. The fluorine substituent, in particular, is of high interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the compound's physicochemical properties, presents a detailed and validated synthetic protocol, explores its chemical reactivity and key applications, and outlines essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a solid, typically appearing as a white to light yellow powder.[1] The strategic placement of the electron-withdrawing fluorine and aldehyde groups, alongside the electron-donating hydroxyl group, creates a unique electronic environment that dictates the molecule's reactivity.

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 103438-86-4 | ChemicalBook, Sunway Pharm |

| Molecular Formula | C₇H₅FO₂ | Sigma-Aldrich |

| Molecular Weight | 140.11 g/mol | Sigma-Aldrich |

| InChI Key | JHPNLGYUKQTWHN-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | C1=CC(=C(C(=C1)F)O)C=O | Sigma-Aldrich |

Physicochemical Data

Quantitative data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Melting Point | 112-113 °C | ChemicalBook[1] |

| Boiling Point | 222.4 ± 20.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Appearance | White to light yellow solid | ChemicalBook[1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | ChemBK[2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C. | ChemicalBook[1] |

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is paramount for its application. A common and effective laboratory-scale method involves the demethylation of its methoxy-protected precursor, 2-fluoro-3-methoxybenzaldehyde.

Rationale for Synthetic Route

This retro-synthetic approach is strategically sound for several reasons. First, the precursor, 2-fluoro-3-methoxybenzaldehyde, is readily accessible. Second, protecting the phenolic hydroxyl group as a methyl ether prevents unwanted side reactions during the introduction of the aldehyde function in earlier synthetic steps. The final demethylation step is a robust and well-documented transformation.

The choice of Boron Tribromide (BBr₃) as the demethylating agent is based on its efficacy as a strong Lewis acid.[3] BBr₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage by the bromide ion. This method is particularly effective for cleaving aryl methyl ethers, which are often resistant to other reagents. The reaction is performed at low temperatures to control its exothermicity and improve selectivity.

Detailed Experimental Protocol: Demethylation of 2-Fluoro-3-methoxybenzaldehyde

This protocol describes the conversion of the methyl ether precursor to the final product.

Step 1: Reaction Setup

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-3-methoxybenzaldehyde in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Addition of Reagent

-

Slowly add a 1.0 M solution of Boron Tribromide (BBr₃) in a suitable solvent dropwise to the stirred solution over 30 minutes.[3] Maintain the temperature at -78 °C.

Step 3: Reaction Progression

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.[3]

-

Allow the mixture to slowly warm to 0 °C and continue stirring for an additional 2 hours.[3]

Step 4: Workup and Extraction

-

Carefully pour the reaction mixture into a beaker of cold water to quench the excess BBr₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).[3]

-

Combine the organic layers and wash sequentially with water and then with a saturated brine solution.[3]

Step 5: Purification and Validation (Self-Validation System)

-

Dry the combined organic phase over anhydrous sodium sulfate and filter.[3]

-

Concentrate the solvent under reduced pressure to obtain the crude residue.[3]

-

Purify the residue using silica gel column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexane, to yield this compound as a white solid.[3]

-

Validation: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful synthesis should yield a product with a mass spectrum showing a peak at m/z 141 [M+H]⁺.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its three distinct reactive sites, which can be addressed with high chemo-selectivity.

-

Aldehyde Group : This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Knoevenagel, aldol) to form new C-C bonds.

-

Hydroxyl Group : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It also directs electrophilic aromatic substitution to the ortho and para positions, although the ring is generally deactivated by the aldehyde and fluorine.

-

Fluorinated Aromatic Ring : The fluorine atom is a key feature for drug development. It can block metabolic oxidation at that position, increase membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Role as a Fluorinated Building Block

In medicinal chemistry, the introduction of fluorine is a well-established strategy for optimizing lead compounds. Isomers of fluorohydroxybenzaldehydes are used to synthesize a variety of bioactive molecules. For instance, 3-fluoro-2-hydroxybenzaldehyde is used to create Salen-type ligands for metal complexes that exhibit anticancer activity and to synthesize fluorinated bicyclic heterocycles like isoflavanones.[4] The title compound, this compound, serves as a similarly valuable precursor for novel fluorinated scaffolds in drug discovery programs.[4]

Diagram of Potential Reactions

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Hazard Classification

Based on isomeric data, the compound should be treated as hazardous.

| Hazard Class | Description | GHS Pictogram |

| Skin Irritation | Causes skin irritation (Category 2).[5][6] | |

| Eye Irritation | Causes serious eye irritation (Category 2).[5][6] | |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[5][6] | |

| Acute Oral Toxicity | May be harmful if swallowed.[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5]

-

Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable building block for creating novel molecular architectures. For professionals in drug discovery and materials science, the compound's fluorinated structure offers a direct route to molecules with enhanced biological and physical properties. Adherence to the rigorous synthesis, purification, and safety protocols outlined in this guide will enable researchers to reliably and safely leverage the full potential of this powerful synthetic intermediate.

References

-

This compound - ChemBK . ChemBK. [Link]

-

2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem . PubChem. [Link]

Sources

- 1. This compound CAS#: 103438-86-4 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 103438-86-4 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde

Introduction: 2-Fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic placement of three distinct functional groups—an electrophilic aldehyde, an acidic hydroxyl group, and an electron-withdrawing fluorine atom—on a benzene ring creates a versatile synthon for constructing complex molecular architectures. This trifecta of reactivity allows for sequential and regioselective modifications, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical properties and spectroscopic signature. The ortho-fluoro and meta-hydroxyl groups relative to the formyl moiety create a complex interplay of inductive and resonance effects that are crucial for understanding its behavior in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103438-86-4 | [1][2] |

| Molecular Formula | C₇H₅FO₂ | [3] |

| Molecular Weight | 140.11 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | Data not consistently reported; related isomers melt from 68-124 °C | [4][5] |

| InChI Key | JHPNLGYUKQTWHN-UHFFFAOYSA-N | [3] |

1.1 Spectroscopic Interpretation: A Window into Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The electronic environment of each nucleus is unique, giving rise to a predictable yet information-rich set of spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet far downfield (δ 9.5-10.5 ppm). The phenolic proton (OH) signal can be broad and its chemical shift is solvent-dependent, often observed between δ 5-9 ppm. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. For comparison, in the related compound 2-hydroxy-3-methylbenzaldehyde, the aldehyde and hydroxyl protons appear at 9.85 ppm and 11.25 ppm respectively, with the aromatic protons between 6.90-7.38 ppm[6].

-

¹³C NMR Spectroscopy: The carbon spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹J C-F), a hallmark of organofluorine compounds. The carbons attached to the oxygen and other aromatic carbons will appear in the typical 110-160 ppm range.

-

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z = 140. A common fragmentation pattern for benzaldehydes is the loss of the formyl radical (CHO·), leading to a significant M-29 peak. Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z = 141[1].

Part 2: Synthesis and Chemical Reactivity

The utility of this compound as a synthon is predicated on both its efficient synthesis and its predictable, versatile reactivity.

2.1 Common Synthetic Routes

One established method for synthesizing this compound is through the demethylation of a readily available precursor, 2-fluoro-3-methoxybenzaldehyde. This reaction leverages a strong Lewis acid to cleave the robust methyl ether bond.

Protocol: Synthesis via Demethylation of 2-Fluoro-3-methoxybenzaldehyde [1]

-

Reaction Setup: Dissolve 2-fluoro-3-methoxybenzaldehyde in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃), a powerful demethylating agent, dropwise to the cooled solution. Causality Note: The extreme cold is necessary to control the high reactivity of BBr₃ and prevent unwanted side reactions.

-

Warming and Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and continue stirring for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture into water to quench the excess BBr₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting residue by silica gel column chromatography to yield the final product.

Diagram: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound.

2.2 A Hub of Reactivity

The molecule's three functional groups can be addressed with high selectivity, making it a powerful platform for generating molecular diversity.

-

The Aldehyde Group: As the most electrophilic site, the formyl group is the primary target for nucleophiles. It readily undergoes reactions such as:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To generate stilbene derivatives[5].

-

Aldol and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds, which are precursors to various heterocycles and pharmacophores like curcuminoid analogs[5].

-

Baeyer-Villiger Oxidation: To convert the aldehyde into a formate ester, which can then be hydrolyzed to a phenol. This is a key strategy for introducing a second hydroxyl group[7].

-

-

The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This enables:

-

O-Alkylation (Williamson Ether Synthesis): To introduce various alkyl or aryl groups, modulating properties like solubility and lipophilicity.

-

Esterification: To form esters, which can act as prodrugs or protecting groups.

-

Directing Group in Electrophilic Aromatic Substitution: The hydroxyl group is a strong ortho-, para-director, activating the ring for further substitution.

-

-

The Aromatic Ring and Fluorine: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic substitution but increases the electrophilicity of the aldehyde carbon[8]. It can also participate in:

-

Nucleophilic Aromatic Substitution (SNAr): While less common without additional activating groups, the fluorine can be displaced by strong nucleophiles under certain conditions.

-

Diagram: Reactivity Map of this compound

Caption: Key reaction pathways available for this compound.

Part 3: Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many biologically active compounds and functional materials.

-

Medicinal Chemistry: Fluorine is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability[9]. This building block provides a direct route to fluorinated analogs of known pharmacophores. For example, related fluorinated hydroxybenzaldehydes are used to synthesize:

-

Salen Ligands: These ligands, formed by condensation with diamines, create complexes with metals like cobalt that have applications in oxygen transport and as potential anticancer agents[10].

-

Chalcones and Curcuminoids: Synthesized via aldol condensation, these compounds are investigated for their anti-inflammatory and anticancer properties[5].

-

Hydrazone Derivatives: Formed via condensation with hydrazines, these molecules have shown potent anti-inflammatory activity[5].

-

-

Materials Science: The ability to form extended conjugated systems makes this molecule a precursor for organic electronics. For instance, it can be used in the synthesis of semiconducting acenes and fluorinated bicyclic heterocycles like isoflavanones[10].

Part 4: Safety and Handling

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact isomer is not consistently available, data from closely related isomers provides necessary guidance.

Table 2: Hazard Information and Handling Precautions (Based on Related Isomers)

| Hazard Category | Precautionary Statement | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. | [11][12][13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [11][12][13] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [11][12][13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [11][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11][14] |

Trustworthiness Note: Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical. The information above is based on related compounds and should be used as a guideline.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategically designed synthetic platform. The interplay of its fluoro, hydroxyl, and formyl groups provides chemists with a powerful tool for regioselective functionalization. Its importance in accessing fluorinated scaffolds ensures its continued relevance in the discovery of new pharmaceuticals and advanced materials. Understanding its core properties, synthetic access, and diverse reactivity is key to unlocking its full potential in research and development.

References

-

Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

PubMed. (n.d.). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | 103438-86-4 [chemicalbook.com]

- 2. This compound - CAS:103438-86-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ossila.com [ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

2-Fluoro-3-hydroxybenzaldehyde structure

An In-depth Technical Guide to the Structure of 2-Fluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—possessing an aldehyde, a hydroxyl group, and a fluorine atom on a benzene ring—offers a versatile platform for constructing complex molecular architectures. The specific arrangement of these functional groups (ortho-fluoro and meta-hydroxyl to the aldehyde) imparts distinct electronic properties and reactivity, making a thorough understanding of its structure paramount for its effective utilization. This guide provides a comprehensive technical overview of the molecular structure, synthesis, spectroscopic characterization, and chemical reactivity of this compound.

Molecular Structure and Physicochemical Properties

The foundational aspect of this compound is its substituted benzene ring. The molecule, with the chemical formula C₇H₅FO₂, consists of a benzaldehyde core with a fluorine atom at the C2 position and a hydroxyl group at the C3 position.[1] This substitution pattern is key to its chemical behavior. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while the hydroxyl group can act as both a weak electron-withdrawing group (-I) and a strong electron-donating group through resonance (+R). The interplay of these electronic effects influences the reactivity of the aldehyde group and the aromatic ring.

Sources

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

2-Fluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aldehyde group, a phenolic hydroxyl group, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The fluorine substituent can significantly influence the physicochemical and biological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[1] This guide provides a comprehensive overview of the physical properties of this compound, detailed protocols for their determination, and an analysis of its spectral characteristics and safety considerations.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₂ | [2] |

| Molecular Weight | 140.11 g/mol | [2] |

| Appearance | White to light yellow solid | |

| Melting Point | 112-113 °C | |

| Boiling Point | 222.4 °C at 760 mmHg | |

| Density | 1.35 g/cm³ | |

| Solubility | Insoluble in water; soluble in various organic solvents. | [3] |

| pKa | 7.99 (Predicted) |

Spectral Analysis

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and hydroxyl protons. The aldehydic proton will appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic protons will exhibit complex splitting patterns in the range of 6.8-7.5 ppm, influenced by coupling to each other and to the fluorine atom. The hydroxyl proton will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190-195 ppm.[5] The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating effect of the hydroxyl group. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

A strong C=O stretching band for the aldehyde carbonyl group, typically around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde group in the 2700-2900 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

-

A C-F stretching vibration, which is expected in the fingerprint region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 140.11). Fragmentation patterns will likely involve the loss of the formyl group (-CHO), resulting in a significant fragment ion.[6] The presence of the fluorine atom will be evident in the isotopic pattern of the molecular ion and its fragments.

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Step-by-Step Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that depends on the strength of intermolecular forces.

Step-by-Step Methodology (Micro Method):

-

Place a small amount (a few drops) of molten this compound into a small test tube.

-

Take a capillary tube and seal one end using a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath gently. As the temperature rises, air will be expelled from the capillary tube.

-

When a continuous stream of bubbles emerges from the capillary, stop heating and allow the bath to cool slowly.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.

Solubility Assessment

Causality: The solubility of a compound in various solvents is determined by the principle of "like dissolves like." The polarity of the solute and solvent molecules dictates the extent of solubility. This information is critical for selecting appropriate solvents for reactions, purification, and formulation.

Step-by-Step Methodology:

-

Place a small, known amount (e.g., 10 mg) of this compound into a series of test tubes.

-

To each test tube, add a small, measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate each mixture vigorously for a set period at a controlled temperature.

-

Observe each test tube to determine if the solid has completely dissolved.

-

Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: The presence of the aldehyde and hydroxyl groups allows for its use in the construction of heterocyclic compounds, which are prevalent scaffolds in many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. For instance, fluorinated benzaldehydes are used in the synthesis of inhibitors of various enzymes and as precursors to anti-inflammatory and antimicrobial agents.[3][7]

-

Chemical Probes and Ligands: The reactive functional groups of this compound make it a suitable starting material for the synthesis of Schiff bases and other ligands for metal complexes. These complexes can have applications in catalysis, sensing, and as imaging agents.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification: Based on available data for similar compounds, it is likely classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[9][10][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

-

UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]

-

The Royal Society of Chemistry. Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

hil6_sln.html. [Link]

-

CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation. [Link]

-

ResearchGate. IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

Nanjing Qishi Chemical Technology Co.,Ltd. This compound(103438-86-4). [Link]

-

NIST WebBook. Benzaldehyde, 3-fluoro-. [Link]

-

NIST WebBook. Benzaldehyde, 3-hydroxy-. [Link]

-

ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 8. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to the Melting Point of 2-Fluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-3-hydroxybenzaldehyde is a solid, powder-like organic compound with the chemical formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol .[1] Its melting point is a crucial parameter for identification, purity assessment, and formulation development. The accepted melting point for this compound is in the range of 112-113°C . This guide will elaborate on the theoretical underpinnings of this value, the practical aspects of its measurement, and the factors that can influence its experimental determination.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | |

| Appearance | Solid, Powder | [1] |

| Melting Point | 112-113°C | |

| InChI Key | JHPNLGYUKQTWHN-UHFFFAOYSA-N | [1] |

| CAS Number | 103438-86-4 | [1] |

The Significance of Melting Point in Drug Development

The melting point of an active pharmaceutical ingredient (API) like this compound is a fundamental characteristic that influences:

-

Purity Assessment: A sharp melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.

-

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which can have profound implications for solubility, bioavailability, and stability.

-

Formulation and Stability: The melting point affects the choice of formulation strategies and can be an indicator of the compound's thermal stability.

Theoretical Framework: The Interplay of Molecular Structure and Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together. In the case of this compound, the key structural features influencing its melting point are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which significantly increases the energy required to break the crystal lattice, leading to a relatively high melting point.

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the aldehyde and the electronegative fluorine atom create dipole-dipole interactions, further strengthening the crystal lattice.

-

Van der Waals Forces: These forces, although weaker, contribute to the overall intermolecular attractions.

The specific arrangement of the fluorine and hydroxyl groups on the benzene ring also plays a role in the efficiency of crystal packing, which in turn affects the melting point.

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of the melting point of this compound requires a meticulous experimental approach. The following protocol is based on the capillary method, a widely accepted and reliable technique.

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

This compound sample

-

Thermometer calibration standards

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. A packed column of 2-3 mm in height is optimal.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate:

-

Rapid Preliminary Measurement: Initially, heat the sample at a faster rate to quickly determine an approximate melting range.

-

Accurate Determination: For a precise measurement, start heating at a slow, controlled rate of approximately 1-2°C per minute when the temperature is about 20°C below the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded values constitute the melting point range. For a pure sample of this compound, this range should be narrow, ideally within 1-2°C.

-

Factors Influencing the Melting Point of this compound

The Critical Role of Purity

The presence of impurities is a primary factor that can alter the observed melting point. Impurities disrupt the regular crystalline lattice structure, which weakens the intermolecular forces.[3] This leads to two observable effects:

-

Melting Point Depression: The melting point of an impure sample will be lower than that of the pure compound.

-

Melting Point Range Broadening: The melting process will occur over a wider temperature range.

For instance, an impure sample of this compound might melt over a range of 108-111°C, in contrast to the sharp 112-113°C range of a pure sample.

Potential for Polymorphism

Synthesis and Characterization

The purity of this compound is intrinsically linked to its synthesis and purification methods. A common synthetic route involves the demethylation of 2-fluoro-3-methoxybenzaldehyde.[4]

Illustrative Synthesis Protocol

A solution of 2-fluoro-3-methoxybenzaldehyde in dichloromethane is cooled to -78°C. Boron tribromide (BBr₃) is then added dropwise. The reaction mixture is stirred at low temperatures and then allowed to warm to 0°C. After quenching with water, the product is extracted with an organic solvent, washed, dried, and purified, typically by silica gel column chromatography.[4] The final product is obtained as a white solid.[4]

Characterization Data

The identity and purity of synthesized this compound should be confirmed by various analytical techniques:

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak), the carbonyl group of the aldehyde (a strong, sharp peak), and the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. A common observation is the protonated molecule [M+H]⁺ at an m/z of 141.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

The melting point of this compound, at 112-113°C, is a critical parameter that provides insights into its identity and purity. An understanding of the underlying principles of melting point determination, the influence of molecular structure, and the potential impact of impurities and polymorphism is essential for researchers and professionals in the field of drug development. The protocols and information presented in this guide are intended to provide a solid foundation for the accurate and reliable characterization of this important chemical compound.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

University of Massachusetts Boston. Experiment 1 - Melting Points. Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde. Available from: [Link]

-

TutorChase. How does the presence of a functional group affect boiling and melting points? Available from: [Link]

-

ResearchGate. Melting point of products on oxidation of benzaldehyde and substituted... Available from: [Link]

-

SpectraBase. 2-Fluoro-3-methoxybenzaldehyde - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

Wikipedia. Benzaldehyde. Available from: [Link]

-

PMC. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available from: [Link]

-

ResearchGate. (PDF) Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. Available from: [Link]

-

NIST. Benzaldehyde, 2-hydroxy-. Available from: [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. Available from: [Link]

-

MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available from: [Link]

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... Available from: [Link]

-

PubChem. 4-Fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

NIST. Benzaldehyde, 3-hydroxy-. Available from: [Link]

-

Nanjing Qishi Chemical Technology Co.,Ltd. This compound(103438-86-4). Available from: [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-3-hydroxybenzaldehyde: Physicochemical Properties, Experimental Protocols, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-3-hydroxybenzaldehyde, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the compound, presents a detailed, field-proven protocol for the determination of its boiling point, and explores its strategic applications in the synthesis of pharmacologically active molecules.

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

This compound belongs to a class of aromatic aldehydes that have garnered significant interest in the scientific community. The strategic incorporation of a fluorine atom onto the benzaldehyde scaffold imparts unique electronic properties that can profoundly influence a molecule's reactivity, conformation, and biological activity.[1][2] In medicinal chemistry, the use of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4][5] The presence of both a hydroxyl and an aldehyde group on the this compound molecule provides two reactive centers for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₂ | ChemBK[9] |

| Molecular Weight | 140.11 g/mol | ChemBK[9] |

| Boiling Point | 222.4 °C at 760 mmHg | ChemBK[9] |

| Melting Point | 112-113 °C | ChemBK[9] |

| Density | 1.35 g/cm³ | ChemBK[9] |

| Flash Point | 88.3 °C | ChemBK[9] |

| Appearance | Colorless or yellowish solid | ChemBK[9] |

| Solubility | Low in water; soluble in ethanol, acetone, and dichloromethane | ChemBK[9] |

| CAS Number | 394-45-6 | Sigma-Aldrich[8] |

These properties indicate that this compound is a relatively high-boiling solid under standard conditions, a characteristic that necessitates specific techniques for accurate boiling point determination, especially with small sample quantities typical in a research setting.

Experimental Determination of Boiling Point: A Validated Micro-Scale Protocol

The accurate determination of the boiling point is a critical step in the characterization of a pure compound. For research-scale quantities of this compound, a micro-boiling point determination using a Thiele tube is a highly reliable and material-efficient method.[9][10] This technique is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Causality Behind Experimental Choices

The choice of the Thiele tube method is deliberate. Its design facilitates uniform heating of the heat-transfer fluid (typically mineral oil) through natural convection, ensuring a gradual and consistent temperature increase for the sample.[12][13] This is crucial for obtaining an accurate boiling point reading and preventing superheating. The use of an inverted capillary tube creates a small, trapped air pocket which, upon heating, is displaced by the vapor of the substance. The point at which a steady stream of bubbles emerges indicates that the vapor pressure of the sample has overcome the atmospheric pressure. The subsequent cooling and the precise temperature at which the liquid is drawn back into the capillary tube marks the equilibrium point, and thus the boiling point.[14][15]

Detailed Step-by-Step Methodology

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or a micro-burner

-

Stand and clamp

Protocol:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

-

Capillary Tube Insertion: Insert the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Placement: Secure the Thiele tube to the stand using a clamp. Carefully insert the thermometer and the attached test tube into the Thiele tube, making sure the sample is immersed in the mineral oil and the rubber band is above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a slow, even flame.[15] Observe the sample and the capillary tube.

-

Observation of Bubbling: As the temperature rises, a stream of air bubbles will first emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling.

-

Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10][14]

-

Repeat for Accuracy: For a self-validating system, allow the apparatus to cool further, then reheat gently to obtain a second determination. The boiling points should be within a narrow range.

Caption: Experimental workflow for micro boiling point determination.

Applications in Drug Discovery and Development

Fluorinated benzaldehydes, including this compound, are valuable synthons in the creation of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the biological properties of a molecule.[1][2]

Role in the Synthesis of Anticancer Agents

Substituted benzaldehydes are precursors to a wide range of heterocyclic compounds and other complex molecules that exhibit anticancer activity.[6][16][17] For instance, derivatives of benzaldehyde are used to synthesize chalcones and curcuminoids, which have shown promising results against various cancer cell lines.[8] The 2-fluoro-3-hydroxy substitution pattern can be strategically utilized to modulate the electronic and steric properties of the resulting molecules, potentially leading to enhanced binding to target proteins and improved efficacy. Research has shown that benzyloxybenzaldehyde derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[17]

Mechanistic Advantages of Fluorine Incorporation

The introduction of fluorine into a drug candidate can lead to several beneficial effects:[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[5]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[3]

-

Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility, absorption, and distribution.[2]

-

Improved Membrane Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, facilitating its passage through cell membranes.[4]

Caption: Role of fluorine in enhancing drug properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[18][19][20] It is important to consult the Safety Data Sheet (SDS) before use. General safety guidelines for handling fluorinated aromatic aldehydes include:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of functional groups and the presence of a fluorine atom provide chemists with a powerful tool to create novel molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its physicochemical properties, coupled with the use of validated experimental techniques and adherence to strict safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. WordPress.com. Retrieved from [Link]

-

University of Canterbury. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Nichols, L. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. Retrieved from [Link]

-

CTC 114. (2024, September 17). Boiling Point Using a Thiele Tube Laboratory Video Part 1 [Video]. YouTube. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Weebly.com. Retrieved from [Link]

-

Vector Solutions. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

-

University of Utah. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

Yale University. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]

-

MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2020, October 14). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 30). Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

University of Washington. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

-

National Academies Press. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]

-

ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 8. ossila.com [ossila.com]

- 9. chymist.com [chymist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Thiele tube - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thesafetygeek.com [thesafetygeek.com]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. chem.lzu.edu.cn [chem.lzu.edu.cn]

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-hydroxybenzaldehyde

Introduction

2-Fluoro-3-hydroxybenzaldehyde (CAS No. 103438-86-4) is a substituted aromatic aldehyde that serves as a critical structural motif and versatile intermediate in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group, an aldehyde function, and a fluorine atom, imparts a distinct electronic and steric profile that is leveraged in the synthesis of complex molecules, including flavonoids, quinones, and pharmaceutical agents.[2]

The success of any synthetic transformation, formulation effort, or biological assay hinges on a thorough understanding of the compound's physicochemical properties, paramount among which is solubility. Solubility dictates the choice of reaction media, purification strategies, and the bioavailability of resulting drug candidates. This guide provides a comprehensive technical overview of the solubility profile of this compound. We will explore its fundamental physicochemical characteristics, the theoretical principles governing its dissolution in various media, and present robust, field-proven protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Section 1: Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting the behavior of this compound lies in understanding the interplay between its polar functional groups (hydroxyl and aldehyde) and the relatively nonpolar fluorinated aromatic ring.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde is a hydrogen bond acceptor. The fluorine atom, being highly electronegative, influences the molecule's overall electronic distribution and acidity. These features suggest a moderate polarity, predicting appreciable solubility in polar organic solvents and limited, but pH-dependent, solubility in aqueous media.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103438-86-4 | [1][3] |

| Molecular Formula | C₇H₅FO₂ | [4] |

| Molecular Weight | 140.11 g/mol | |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 112-113 °C | [3][4] |

| Boiling Point | 222.4 ± 20.0 °C (Predicted) | [3] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (Phenolic OH) | 7.99 ± 0.10 (Predicted) | [3] |

| LogP | 1.34380 (Predicted) | [4] |

Section 2: Theoretical Principles Governing Solubility

Aqueous Solubility: The Critical Role of pH

The solubility of this compound in aqueous systems is dominated by the ionization of its phenolic hydroxyl group. With a predicted pKa of approximately 7.99, the compound exists predominantly in its neutral, less soluble form at acidic and neutral pH.[3] As the pH of the medium increases to values above the pKa, the hydroxyl group deprotonates to form the corresponding phenolate anion.

This transformation from a neutral molecule to a charged ion drastically increases its interaction with polar water molecules, leading to a significant enhancement in aqueous solubility. This behavior is fundamental for designing dissolution buffers, developing formulations for physiological pH, and planning purification strategies involving acid-base extractions.

Solubility in Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility in organic media.[5] The solubility of this compound in a given organic solvent is determined by the compatibility of their intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving this compound. They can engage in strong hydrogen bonding with both the hydroxyl and aldehyde groups, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents, which possess significant dipole moments but lack acidic protons, are also effective.[5] They can act as hydrogen bond acceptors for the compound's hydroxyl group and engage in favorable dipole-dipole interactions. The use of an ethyl acetate/hexane mixture in its chromatographic purification confirms its solubility in such systems.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of this compound is not compensated by the weak van der Waals forces that would form with nonpolar solvent molecules.[5]

Sources

2-Fluoro-3-hydroxybenzaldehyde stability and reactivity

An In-Depth Technical Guide to the Stability and Reactivity of 2-Fluoro-3-hydroxybenzaldehyde

Executive Summary

This compound (CAS No. 103438-86-4) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique substitution pattern—featuring an aldehyde, a phenolic hydroxyl, and a fluorine atom on the aromatic ring—provides three distinct points for chemical modification. This guide offers a comprehensive analysis of the compound's stability, storage requirements, and chemical reactivity. We will delve into established synthetic and purification protocols, explore the reactivity of its key functional groups through detailed mechanistic discussions, and provide field-proven insights to guide its effective use in a laboratory setting.

Introduction

Substituted benzaldehydes are cornerstone building blocks in organic synthesis. The introduction of a fluorine atom and a hydroxyl group, as seen in this compound, imparts unique physicochemical properties and unlocks diverse synthetic pathways. The electron-withdrawing nature of both the fluorine and aldehyde groups, combined with the hydrogen-bonding capability of the hydroxyl group, creates a nuanced electronic environment that governs the molecule's reactivity. While this specific isomer is a valuable intermediate, its broader family of fluorinated hydroxybenzaldehydes is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials like metal-organic frameworks (MOFs) and semiconductors.[1][2] Understanding the stability and reactivity of this compound is therefore critical for its successful application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, determining appropriate solvents, and performing accurate measurements.

| Property | Value | Reference |

| CAS Number | 103438-86-4 | [3][4] |

| Molecular Formula | C₇H₅FO₂ | [4] |

| Molecular Weight | 140.11 g/mol | [5] |

| Appearance | White solid powder | [3][4] |

| Melting Point | 112-113 °C | [6] |

| Boiling Point | 222.4 ± 20.0 °C (Predicted) | [6] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 7.99 ± 0.10 (Predicted) | [6] |

| InChI Key | JHPNLGYUKQTWHN-UHFFFAOYSA-N | [4] |

| SMILES String | FC1=C(O)C=CC=C1C=O |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available through various chemical databases such as ChemicalBook and PubChem.[7][8]

Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound. While stable under recommended conditions, its functional groups render it susceptible to degradation if stored improperly.[9]

Chemical Stability and Sensitivities

The compound is sensitive to several environmental factors:

-

Air Sensitivity: The phenolic hydroxyl group and the aldehyde can be susceptible to oxidation upon prolonged exposure to air.[10][11] This can lead to the formation of the corresponding carboxylic acid or colored polymeric byproducts.

-

Light Sensitivity: Like many aromatic aldehydes, this compound is sensitive to light and can undergo photochemical degradation.[11][12]

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong acids should be avoided to prevent unwanted and potentially hazardous reactions.[10][11]

Recommended Storage Protocol

To ensure long-term stability and purity, the following storage protocol is essential. The causality behind these steps is to mitigate the risks identified above.

-

Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[6] This is the most critical step to prevent oxidation.

-

Temperature Control: Keep the material in a refrigerator at 2-8°C.[6] Low temperatures slow the rate of any potential degradation reactions.

-

Light Protection: Use an amber glass vial or store the container in a dark location to prevent photochemical decomposition.[12]

-

Secure Sealing: Ensure the container is tightly sealed to prevent moisture and air ingress.[9]

Safe Handling

Standard laboratory safety practices should be observed.

-

Handle in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid creating dust when handling the solid.[11]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

Synthesis and Purification

A common and reliable method for preparing this compound is through the demethylation of its methoxy-protected precursor, 2-Fluoro-3-methoxybenzaldehyde.[3] Boron tribromide (BBr₃) is a highly effective reagent for this transformation due to its strong Lewis acidity, which facilitates the cleavage of aryl methyl ethers.

Detailed Experimental Protocol: Demethylation

Causality: This protocol uses BBr₃, a powerful Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and allowing for nucleophilic cleavage by the bromide ion. The reaction is conducted at very low temperatures (-78 °C) to control the high reactivity of BBr₃ and prevent unwanted side reactions.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermic reaction upon adding the BBr₃.

-

Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.0-1.2 eq) dropwise via syringe. Maintain the temperature at -78 °C during addition.

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour.[3] Afterwards, allow the reaction to slowly warm to 0 °C and continue stirring for an additional 2 hours to ensure complete conversion.[3]

-

Quenching: Carefully quench the reaction by slowly adding methanol or water at 0 °C. This will decompose any excess BBr₃.

-

Workup: Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[3] Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Column Chromatography

The resulting crude solid is purified by silica gel column chromatography.[3]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of 0-20% ethyl acetate in hexane is typically effective.[3] The polarity is gradually increased to first elute non-polar impurities before the more polar product.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

-

Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a white solid.[3]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Strategic manipulation of these sites allows for the construction of complex molecules.

Reactions of the Aldehyde Group

The aldehyde is an electrophilic center, primed for nucleophilic attack. It is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation.

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[14] This reaction is particularly valuable because it forms the C=C double bond with high regioselectivity. The stereoselectivity (E/Z) depends on the nature of the ylide used.[15]

-

Mechanism: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[14][16] This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[15]

Caption: Mechanism of the Wittig Reaction with an aldehyde.

This protocol is a generalized procedure. The choice of base and solvent depends on the stability of the ylide being generated.

-

Ylide Generation: To a suspension of a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.1 eq) in anhydrous THF, add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) at 0 °C or below. Allow the resulting ylide to stir for 30-60 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at the same temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Purification: After concentrating the solvent, purify the crude product via column chromatography to isolate the alkene.

The aldehyde readily condenses with primary amines to form imines (Schiff bases), a reaction fundamental to the synthesis of various ligands (e.g., salen ligands) and heterocyclic compounds.[1] Subsequent reduction of the imine intermediate in a one-pot procedure (reductive amination) provides access to secondary amines, a common motif in pharmacologically active molecules.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for introducing ether or ester linkages.

-

Acidity: With a predicted pKa of ~8, the hydroxyl proton is moderately acidic and can be removed by common bases (e.g., K₂CO₃, NaH, NaOH) to form a phenoxide.[6] This phenoxide is a potent nucleophile.

-

O-Alkylation/O-Acylation (Protection): In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. Standard methods include conversion to a methyl ether (using dimethyl sulfate or methyl iodide), a benzyl ether, or a silyl ether.[17] This is a crucial consideration when planning a synthetic route involving reagents that would react with the acidic proton or the nucleophilic phenoxide.

Reactions of the Aromatic Ring

The substituents on the ring direct the position of any further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde is a deactivating, meta-director. The fluorine atom is a deactivating, ortho, para-director. The interplay of these effects will dictate the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions, which typically require forcing conditions due to the deactivating presence of the aldehyde.

Conclusion